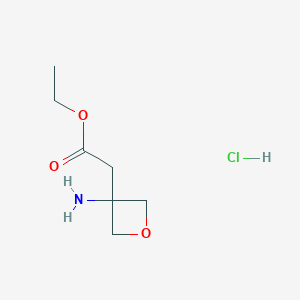

Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(3-aminooxetan-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-6(9)3-7(8)4-10-5-7;/h2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMHCZFYEYPFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782045-68-4 | |

| Record name | ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. This is achieved through a series of imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions.

The structure of Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride presents several key features for disconnection: the ethyl ester, the primary amino group, the quaternary carbon at the 3-position, and the oxetane (B1205548) ring itself.

The oxetane ring, a four-membered saturated heterocycle, is characterized by significant ring strain, making its construction a primary challenge. A common and reliable disconnection for the oxetane ring involves breaking one of the carbon-oxygen bonds. This leads back to a functionalized 1,3-diol precursor. The forward reaction, an intramolecular Williamson ether synthesis or a related cyclization, would then form the strained ring, typically requiring a base and a good leaving group on one of the hydroxyl functions.

Strategy A: C-C Bond Disconnection (Strecker Synthesis Approach) This approach involves disconnecting the carbon-carbon bond between the oxetane ring and the acetate (B1210297) group. This leads to a synthon representing a 3-aminooxetan-3-yl cation or an equivalent. The forward synthesis corresponding to this disconnection is a Strecker-type reaction. masterorganicchemistry.comwikipedia.org In this pathway, oxetan-3-one reacts with a cyanide source (like KCN) and an ammonia (B1221849) source (like NH₄Cl) to form an α-aminonitrile, 3-amino-3-cyanooxetane. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-(3-aminooxetan-3-yl)acetic acid, which can then be esterified.

Strategy B: C-N Bond Disconnection (Michael Addition Approach) An alternative strategy is to disconnect the carbon-nitrogen bond of the primary amine. This reveals an α,β-unsaturated ester, ethyl 2-(oxetan-3-ylidene)acetate, as a key intermediate. This intermediate can be synthesized from oxetan-3-one via the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com The amino group is then introduced in the forward synthesis through a conjugate (aza-Michael) addition of ammonia or a protected ammonia equivalent to the electron-deficient double bond. nih.govbohrium.com

The following table summarizes these two primary disconnection approaches for the quaternary center.

| Strategy | Disconnection | Key Intermediate | Forward Reaction(s) |

| A | C-C Bond | 3-Amino-3-cyanooxetane | Strecker Synthesis → Nitrile Hydrolysis → Esterification |

| B | C-N Bond | Ethyl 2-(oxetan-3-ylidene)acetate | Horner-Wadsworth-Emmons → Aza-Michael Addition |

This table outlines the main retrosynthetic pathways for constructing the 3-amino-3-(carboxymethyl)oxetane core.

The ethyl ester group can be introduced at different stages of the synthesis, representing a functional group interconversion (FGI).

Late-Stage Esterification: Following the Strecker synthesis pathway (Strategy A), the α-aminonitrile is hydrolyzed to the carboxylic acid 2-(3-aminooxetan-3-yl)acetic acid. scbt.comkara5.live This acid can then be converted to the target ethyl ester in a final step. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst (e.g., HCl, H₂SO₄). youtube.comresearchgate.net The hydrochloride salt of the final product is often formed directly when using HCl as the catalyst.

Early-Stage Incorporation: In the Michael addition pathway (Strategy B), the ethyl ester is incorporated early. The Horner-Wadsworth-Emmons reaction is typically performed on oxetan-3-one using a phosphonate (B1237965) reagent that already contains the ethyl ester moiety, such as triethyl phosphonoacetate. wikipedia.orgenamine.net This directly yields the key intermediate, ethyl 2-(oxetan-3-ylidene)acetate, with the ester functionality in place for the subsequent Michael addition step.

Precursor Synthesis and Building Block Generation

The success of the proposed synthetic routes hinges on the availability and efficient preparation of key precursors, most notably oxetan-3-one and its derivatives.

Oxetan-3-one is the cornerstone starting material for the most logical synthetic routes to the target molecule. While commercially available, its synthesis is of significant academic and industrial interest.

Oxidation of Oxetan-3-ol: A straightforward method involves the oxidation of the corresponding alcohol, oxetan-3-ol. Oxetan-3-ol itself can be prepared from epichlorohydrin. researchgate.net Various oxidizing agents can be employed for the conversion to the ketone, such as N-chlorosuccinimide in the presence of a catalyst. chemicalbook.com

Gold-Catalyzed Cyclization: A modern and highly efficient one-step synthesis involves the gold-catalyzed oxidation/cyclization of propargyl alcohol. acs.orgnih.gov This method proceeds in good yield under mild conditions and offers a practical entry to oxetan-3-one from a readily available starting material. organic-chemistry.org

The table below compares these synthetic routes to oxetan-3-one.

| Method | Starting Material(s) | Key Transformation | Advantages |

| Oxidation | Oxetan-3-ol | Alcohol Oxidation | Utilizes a common transformation |

| Gold-Catalysis | Propargyl Alcohol, Oxidant | Intramolecular Oxidation/Cyclization | High efficiency, one-step, mild conditions |

This table provides a comparison of common synthetic methods for the key precursor, oxetan-3-one.

Following the retrosynthetic pathways, the generation of the core 3-amino-3-substituted oxetane scaffold from oxetan-3-one is the critical phase of the synthesis.

Via Strecker Synthesis: The three-component Strecker reaction provides a direct route to the α-aminonitrile intermediate. Oxetan-3-one is treated with an amine source (e.g., ammonia) to form an imine in situ, which is then trapped by a nucleophilic cyanide source (e.g., hydrogen cyanide or a cyanide salt). organic-chemistry.org Hydrolysis of the resulting 3-amino-3-cyanooxetane under acidic or basic conditions yields the amino acid, which can then be esterified as previously described.

Via Horner-Wadsworth-Emmons and Michael Addition: This two-step sequence begins with the olefination of oxetan-3-one. The Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, typically using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), generates ethyl 2-(oxetan-3-ylidene)acetate. nih.govrsc.org This reaction generally favors the formation of the E-alkene isomer. wikipedia.org The subsequent step is the aza-Michael addition, where ammonia or a protected equivalent adds to the β-position of the α,β-unsaturated ester to create the desired 3-amino-3-substituted oxetane scaffold. bohrium.comresearchgate.net This route builds the carbon skeleton first, followed by the introduction of the nitrogen functionality.

Formation of Key Carboxylic Acid and Ester Intermediates

The synthesis of the target compound and its analogues often proceeds through the formation of key carboxylic acid and ester intermediates. One such important intermediate is 3-aminooxetane-3-carboxylic acid. This compound serves as a foundational building block, possessing the core oxetane ring with the necessary amino and carboxylic acid groups at the 3-position. indiamart.comsigmaaldrich.comachemblock.com The carboxylic acid can then be esterified to yield the corresponding esters, such as methyl 3-amino-oxetane-3-carboxylate. chemicalbook.com

Another critical intermediate is 2-(3-aminooxetan-3-yl)acetic acid. bldpharm.com This intermediate already contains the acetic acid side chain, which can be subsequently esterified to produce the final ethyl ester. The synthesis of these intermediates often involves multi-step sequences starting from more readily available precursors. For instance, the synthesis of 3-aryl-3-carboxylic acid derivatives of oxetane can be achieved through a catalytic Friedel-Crafts reaction followed by a mild oxidative cleavage of a furan (B31954) ring. consensus.app Protecting group strategies are also commonly employed, such as the use of a tert-butoxycarbonyl (Boc) group to protect the amino functionality, as seen in 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid.

The following table summarizes key carboxylic acid and ester intermediates:

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 3-Aminooxetane-3-carboxylic acid | 138650-24-5 | C4H7NO3 | Core building block. sigmaaldrich.comachemblock.com |

| Methyl 3-amino-oxetane-3-carboxylate | 1363383-31-6 | C5H9NO3 | Ester intermediate. chemicalbook.com |

| 2-(3-Aminooxetan-3-yl)acetic acid | 1373923-03-5 | C5H9NO3 | Precursor to the final ester. bldpharm.com |

| 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid | 1207175-98-1 | C11H19NO5 | N-protected intermediate. |

Direct Synthesis Routes to this compound

While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot reactions are relevant. Such a process would involve the sequential addition of reagents to a single reaction vessel to form the target compound without isolating intermediates. This approach offers advantages in terms of time, resource, and waste reduction. For instance, a hypothetical one-pot synthesis could involve the formation of the oxetane ring followed by in-situ amination and esterification. The development of such efficient cascade reactions is an active area of research in organic synthesis. nih.gov

Multi-step syntheses are more commonly employed for constructing complex molecules like this compound.

Catalytic Approaches in the Synthesis of Oxetane Amino Esters

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation. In the context of oxetane amino esters, catalytic approaches are employed to control stereochemistry and to facilitate key bond-forming reactions.

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Chiral catalysis provides a powerful tool for achieving high levels of stereoselectivity.

Asymmetric Desymmetrization: Chiral Brønsted acid catalysts can be used for the asymmetric desymmetrization of oxetanes, allowing for the creation of chiral centers with high enantioselectivity. nsf.gov

Enantioselective Reduction: Chiral reducing catalysts can be used for the enantioselective reduction of β-halo ketones, which can then be cyclized to form chiral oxetanes. acs.org

Biocatalysis: Engineered halohydrin dehalogenases have been developed for the biocatalytic enantioselective formation and ring-opening of oxetanes, offering a green and efficient alternative to traditional chemical methods. nih.gov

Iridium-Catalyzed Reductive Coupling: Iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with oxetanones can provide chiral α-stereogenic oxetanols. nih.gov

The following table highlights different chiral catalytic approaches:

| Catalytic Approach | Catalyst Type | Application |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | Formation of chiral tetrahydrothiophenes from oxetanes. nsf.gov |

| Enantioselective Formation | Engineered Halohydrin Dehalogenase | Preparative-scale synthesis of chiral oxetanes. nih.gov |

| Enantioselective Reduction | Chiral Reducing Catalyst (in situ from LiBH4 and chiral ligand) | Synthesis of enantioenriched 2-aryl-substituted oxetanes. acs.org |

| Reductive Coupling | Iridium-tol-BINAP | Synthesis of chiral α-stereogenic oxetanols. nih.gov |

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.govlibretexts.org In the synthesis of oxetane derivatives, transition metal catalysts can be used to introduce the acetic acid side chain.

Lewis Acid Catalysis: Lewis acids such as LiNTf2 or Sc(OTf)3 can catalyze the ring-opening of oxetanes with soft carbon nucleophiles, such as silyl (B83357) ketene (B1206846) acetals, to form C-C bonds. researchgate.netresearchgate.net This approach can be used to introduce the acetate moiety.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for cross-coupling reactions, which could be employed to couple an oxetane-containing fragment with a fragment containing the acetate group. While not explicitly detailed for this specific molecule in the search results, this is a general and powerful strategy in organic synthesis. libretexts.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are also effective for C-C bond activation and formation and could potentially be applied in the synthesis of the target compound. nih.gov

Organocatalytic Methods

The application of organocatalysis to the synthesis of complex molecules like this compound represents a frontier in sustainable and stereoselective chemistry. While specific organocatalytic routes for this exact molecule are not extensively documented in public literature, plausible strategies can be extrapolated from established organocatalytic reactions used for assembling similar structural motifs, such as 3,3-disubstituted oxetanes and β-amino esters.

Organocatalysis avoids the use of metal catalysts, instead employing small organic molecules to accelerate chemical reactions. Key strategies that could be adapted for the synthesis of the target compound's core structure include:

Enamine Catalysis: Proline and its derivatives are well-known catalysts that operate through an enamine intermediate. A hypothetical approach could involve the reaction of an enolizable carbonyl compound, such as a derivative of ethyl acetate, with an electrophilic precursor of the 3-aminooxetanone moiety. The organocatalyst would facilitate a stereoselective Michael or Mannich-type addition to construct the crucial C-C bond adjacent to the future quaternary center.

Iminium Catalysis: Chiral secondary amines can catalyze reactions by forming an iminium ion with an α,β-unsaturated carbonyl compound. nih.gov This activation mode is particularly effective for conjugate additions. A synthetic route could be designed where an organocatalyst activates a suitable precursor, enabling a nucleophilic attack that establishes the carbon skeleton, which is later cyclized to form the oxetane ring.

Brønsted Acid Catalysis: Chiral phosphoric acids or similar Brønsted acids are powerful catalysts for a variety of asymmetric transformations. nih.gov A potential application could be in the intramolecular cyclization of a 1,3-diol precursor, where the catalyst activates a leaving group through hydrogen bonding, facilitating the stereocontrolled formation of the strained oxetane ring. nih.gov Another possibility is the catalytic formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate azabicyclo[2.1.1]hexane scaffolds, demonstrating the power of these catalysts in complex ring-forming reactions. nih.gov

While the Paternò-Büchi reaction is a well-known photochemical method for synthesizing oxetanes, organocatalytic variants are emerging. For instance, the reaction of N-acyl enamines can yield protected 3-aminooxetanes, showcasing a pathway to the key structural unit of the target molecule. organic-chemistry.org The development of a direct, asymmetric organocatalytic method for this compound remains a significant goal, promising a more efficient and environmentally benign synthesis.

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of a strained, functionalized molecule like this compound hinges on the meticulous optimization of reaction parameters. The interplay between solvent, temperature, pressure, and reagent stoichiometry is critical for maximizing yield and minimizing side reactions.

Solvent Effects in Cyclization and Functionalization Reactions

The choice of solvent is paramount in reactions forming the oxetane ring, as it can influence reaction pathways, intermediate stability, and selectivity. The kinetics of cyclization to form four-membered rings are often slower than for other ring sizes, making solvent choice particularly impactful. acs.org

A dramatic example of solvent control is seen in the oxidative cyclization of malonate Michael adducts. Research has shown that the reaction can be selectively directed to form either oxetanes or cyclopropanes simply by changing the solvent system. acs.org

| Substrate (Chalcone Adduct) | Solvent | Product | Yield |

|---|---|---|---|

| Dimethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | CH3OH | Cyclopropane | 85% |

| Dimethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | H2O (open air) | Oxetane | 72% |

| Dimethyl 2-(3-oxo-3-phenyl-1-(p-tolyl)propyl)malonate | CH3CN | Cyclopropane | 75% |

| Dimethyl 2-(3-oxo-3-phenyl-1-(p-tolyl)propyl)malonate | H2O (open air) | Oxetane | 78% |

This solvent-dependent outcome is attributed to the reaction mechanism. In an alcoholic solvent like methanol, an intramolecular reductive elimination leads to the cyclopropane. In water, however, the reaction proceeds through a 2-hydroxy intermediate, which then undergoes a second ligand exchange and subsequent reductive elimination to form the oxetane. acs.org Other studies have found that chlorinated solvents at low temperatures can be optimal for certain oxetane formations. beilstein-journals.org The polarity of the solvent can also affect the regioselectivity in photochemical methods like the Paternò-Büchi reaction. nih.gov

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical lever for controlling reaction rates and selectivity. According to the Arrhenius equation, higher temperatures generally increase the rate of reaction. However, for the synthesis of strained rings like oxetanes, higher temperatures can also accelerate undesirable side reactions, such as decomposition or ring-opening polymerization. researchgate.net Therefore, a key optimization task is to find a temperature that promotes the desired cyclization at a reasonable rate without significantly favoring competing pathways.

Kinetic vs. Thermodynamic Control: In some systems, temperature can shift the balance between the kinetically favored product (formed faster at lower temperatures) and the thermodynamically favored product (more stable, favored at higher temperatures). For oxetane synthesis, careful temperature control is necessary to isolate the often kinetically formed four-membered ring before it can rearrange or decompose.

Stereoselectivity: Temperature can influence the stereochemical outcome of a reaction. In certain photochemical cycloadditions to form oxetanes, temperature has been shown to affect the diastereoselectivity of the product. acs.org

Pressure is a less commonly manipulated variable in laboratory-scale solution-phase synthesis but can be significant. Elevated pressure can increase reaction rates, particularly for reactions with a negative activation volume. It can also influence the equilibrium of reactions involving gaseous components. In the context of oxetane chemistry, studies on ring-opening polymerization have noted that increased temperature and pressure accelerate the reaction. researchgate.net This implies that for the synthesis of the monomer, maintaining ambient pressure is likely optimal to disfavor polymerization.

Reagent Stoichiometry and Purity Considerations

The principles of stoichiometry—the quantitative relationships between reactants and products—are fundamental to maximizing yield and purity in any multi-step synthesis. libretexts.orgvapourtec.com

Limiting Reagent: In the synthesis of this compound, which likely involves several steps, one reagent in each step will be the limiting reagent, dictating the maximum theoretical yield. Often, the most complex or expensive reagent is chosen as the limiting one to ensure its complete conversion.

Use of Excess Reagents: To drive the reaction to completion, other, less expensive reagents are often used in excess. For example, in an intramolecular cyclization step (a Williamson etherification), the base used to deprotonate the precursor alcohol might be used in slight excess to ensure full formation of the reactive alkoxide intermediate. However, using a large excess can promote side reactions and complicates purification.

Purity of Starting Materials: The purity of each reagent is critical. Impurities can act as catalysts for decomposition, participate in side reactions leading to difficult-to-remove byproducts, or poison a catalyst. For instance, trace amounts of water can hydrolyze ester groups or interfere with moisture-sensitive reagents. Therefore, ensuring the high purity of all starting materials and intermediates is a crucial aspect of yield enhancement. nih.gov

Isolation and Purification Techniques for Hydrochloride Salts

The final step in the synthesis is the isolation and purification of the target compound as its hydrochloride salt. This form is often chosen for amino-containing compounds due to its increased stability and crystallinity compared to the free base. Several techniques are employed for this purpose.

Crystallization and Recrystallization: This is the most common and effective method for purifying solid organic compounds. mt.com The crude hydrochloride salt is dissolved in a suitable hot solvent (or solvent mixture) in which it has high solubility, and then the solution is slowly cooled. The pure salt crystallizes out, leaving impurities behind in the mother liquor. mt.com The choice of solvent is critical. For amine hydrochlorides, polar solvents are often required.

Common Solvents: Alcohols like 2-propanol or ethanol are frequently used. Sometimes, a mixture of solvents, such as dichloromethane/ethyl acetate or ethanol/diethyl ether, is employed, where diethyl ether acts as an "anti-solvent" to induce precipitation. researchgate.net

Precipitation via Salt Formation: An alternative to recrystallizing a pre-formed salt is to generate it in situ. The purified free base of Ethyl 2-(3-aminooxetan-3-YL)acetate is dissolved in a suitable organic solvent (e.g., diethyl ether, dioxane, or ethyl acetate), and then anhydrous hydrogen chloride (either as a gas or a solution in an anhydrous solvent) is added. The hydrochloride salt, being insoluble in the non-polar solvent, precipitates out and can be collected by filtration. researchgate.net This method avoids the use of aqueous HCl, which can introduce water and inorganic salts like NaCl into the product. googleapis.com

Washing/Trituration: If the crude hydrochloride salt is already mostly pure, it can be washed or triturated (stirred as a slurry) with a solvent in which the salt is insoluble but the impurities are soluble. Diethyl ether is a common choice for this, as it effectively dissolves many non-polar organic byproducts while leaving the polar salt untouched. researchgate.net

Alternative HCl Generation: To avoid handling gaseous HCl, reagents like trimethylsilyl (B98337) chloride (TMSCl) can be added to a protic solvent such as acetic acid or an alcohol. This generates anhydrous HCl in situ, which then reacts with the free amine to form the hydrochloride salt, often leading to clean crystallization. googleapis.com

| Technique | Description | Typical Solvents | Advantages |

|---|---|---|---|

| Recrystallization | Dissolving the crude salt in a hot solvent and cooling to form pure crystals. mt.com | Ethanol, 2-Propanol, Methanol/Ether | High purity achievable. |

| Precipitation | Adding anhydrous HCl to a solution of the free base to precipitate the salt. researchgate.net | Dioxane, Diethyl Ether, Ethyl Acetate | Avoids aqueous conditions and inorganic salts. |

| Trituration | Washing the solid salt with a solvent to remove soluble impurities. researchgate.net | Diethyl Ether, Hexanes | Simple, quick cleanup for mostly pure compounds. |

| Acid-Base Extraction | Converting the salt to the free base for organic extraction before re-forming the pure salt. researchgate.net | DCM, Ethyl Acetate (for extraction); Water | Removes water-soluble and non-basic impurities. |

Chemical Reactivity and Transformation Studies of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Reactions Involving the Oxetane (B1205548) Ring System

The high ring strain of the oxetane core, estimated to be around 25.5 kcal/mol, makes it susceptible to various ring-opening and rearrangement reactions. These transformations are often driven by the release of this strain, providing a thermodynamic driving force for reactions that might otherwise be unfavorable.

Ring-Opening Reactions with Nucleophiles

The oxetane ring can be opened by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of the attack can be influenced by steric and electronic factors of both the oxetane substrate and the incoming nucleophile. While specific studies on ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride are not extensively documented in publicly available literature, the general reactivity of 3-substituted oxetanes provides insight into potential transformations. For instance, nucleophilic attack is expected to occur at the less sterically hindered methylene (B1212753) carbons of the oxetane ring.

Strain-Release Driven Transformations

The inherent strain in the four-membered oxetane ring is a key driver for its reactivity. This strain can be harnessed to facilitate transformations that lead to more stable, five- or six-membered heterocyclic systems or acyclic products. Such reactions often proceed under thermal or catalytic conditions, where the energy input helps to overcome the activation barrier for ring cleavage.

Intramolecular Cyclizations and Rearrangements

The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule allows for the possibility of intramolecular cyclization reactions. Depending on the reaction conditions, these cyclizations could potentially lead to the formation of various heterocyclic scaffolds. For example, under basic conditions, the amine could potentially displace the ethoxy group of the ester, leading to a lactam. However, the relative positioning of these functional groups in ethyl 2-(3-aminooxetan-3-yl)acetate makes direct intramolecular cyclization to form a new ring challenging without prior modification. Isomerization of the oxetane-carboxylic acid precursor to a lactone has been observed under certain conditions, highlighting the potential for rearrangement pathways.

Transformations of the Amine Functionality

The primary amine group in this compound is a key site for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecules.

N-Alkylation and N-Acylation Reactions

The primary amine can readily undergo N-alkylation with various alkylating agents, such as alkyl halides or via reductive amination with aldehydes and ketones. These reactions introduce alkyl groups onto the nitrogen atom, modifying the steric and electronic properties of the molecule.

N-acylation of the amine with acylating agents like acyl chlorides or carboxylic anhydrides is a common transformation to form amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid salt and any acid generated during the reaction.

Aza-Michael addition represents another route to N-alkylation. For instance, the related compound, methyl (N-Boc-azetidin-3-ylidene)acetate, undergoes aza-Michael addition with various N-heterocycles in the presence of a base like DBU. A similar approach could be envisioned for the N-alkylation of ethyl 2-(3-aminooxetan-3-yl)acetate.

Table 1: Examples of N-Alkylation via Aza-Michael Addition on a Related System

| Entry | N-Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Azetidine (B1206935) hydrochloride | DBU | Acetonitrile | 65 | 4 | tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 64 |

| 2 | Pyrrolidine | DBU | Acetonitrile | 65 | 4 | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61 |

| 3 | 3,3-Difluoropyrrolidine | DBU | Acetonitrile | 65 | 4 | tert-Butyl 3-(3,3-difluoropyrrolidin-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | 64 |

Data adapted from a study on a related azetidine system.

Formation of Amide and Carbamate (B1207046) Derivatives

The primary amine is a versatile handle for the synthesis of a wide array of amide and carbamate derivatives. Amide bond formation can be achieved by coupling the amine with carboxylic acids using standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of additives like HOBt (hydroxybenzotriazole) and a base.

Carbamates can be synthesized by reacting the amine with chloroformates or by a Curtius rearrangement of a corresponding carboxylic acid azide (B81097) intermediate, which is then trapped with an alcohol. A patent for a related 3-(bromomethyl)oxetane-3-carboxylic acid demonstrates a process for forming a carbamate derivative. In this process, the carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and a base in the presence of an alcohol. This method forms an isocyanate intermediate which is then trapped by the alcohol to yield the carbamate.

Table 2: Synthesis of a Carbamate Derivative from a Related Oxetane

| Reactant 1 | Reagent | Base | Solvent | Alcohol | Temperature | Time | Product |

| 3-(bromomethyl)oxetane-3-carboxylic acid | Diphenylphosphoryl azide (DPPA) | Triethylamine (B128534) (TEA) | Toluene | t-Amyl alcohol | 80 °C | 3 h | 1,1-dimethylpropyl N-[3-(bromomethyl)oxetan-3-yl]carbamate |

Data adapted from patent EP3248969B1 describing the synthesis of a related oxetane derivative.

This reaction proceeds through an isocyanate intermediate formed via a Curtius rearrangement, which is then trapped by the alcohol. This methodology highlights a potential pathway for the conversion of the amine function in ethyl 2-(3-aminooxetan-3-yl)acetate into a variety of carbamate derivatives by first converting the ester to a carboxylic acid.

Protecting Group Strategies for the Amino Group

The primary amino group in Ethyl 2-(3-aminooxetan-3-yl)acetate is a key site for nucleophilic reactions. To achieve selective transformations at other parts of the molecule, such as the ester moiety, transient protection of this amino group is a common and essential strategy. jocpr.com The choice of a suitable protecting group is governed by its stability under subsequent reaction conditions and the mildness of the conditions required for its removal to avoid degradation of the sensitive oxetane ring. jocpr.com

Commonly employed protecting groups for primary amines include carbamates like tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). tcichemicals.comub.edu The selection among these is critical. For instance, the Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions (e.g., trifluoroacetic acid), which might be incompatible with the acid-labile oxetane ring. tcichemicals.comchemrxiv.org Conversely, the Fmoc group is stable to acids but is cleaved by bases like piperidine (B6355638), offering an orthogonal protection strategy. tcichemicals.comcreative-peptides.com The Cbz group, typically removed by catalytic hydrogenation, presents another alternative that is generally compatible with the oxetane structure.

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Stability Profile | Reference |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA, HCl) | Base-stable, stable to hydrogenation | tcichemicals.com |

| Fmoc (9-Fluorenyl-methyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Secondary amines (e.g., Piperidine) | Acid-stable, stable to hydrogenation | tcichemicals.comug.edu.pl |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acid-stable, base-stable | tcichemicals.com |

| Alloc (Allyloxycarbonyl) | Allyl chloroformate | Pd(0) catalysts | Orthogonal to Boc, Fmoc, and Cbz | tcichemicals.comub.edu |

Reactivity at the Ester Moiety

The ethyl ester functionality is a versatile handle for various chemical transformations, including hydrolysis, reduction, and condensation reactions.

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base. libretexts.org However, given the propensity of the oxetane ring to undergo acid-catalyzed ring-opening, basic hydrolysis (saponification) is the preferred method for this substrate. chemrxiv.org Treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by careful acidic workup, can yield the carboxylic acid. bettimycoachsaumur.comacs.org Studies on related oxetane-containing esters have shown that basic conditions are well-tolerated and provide the desired products in high yields, preventing the formation of unwanted byproducts. chemrxiv.org

Transesterification, the conversion of one ester to another, can be achieved by reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. Again, basic or organometallic catalysts are favored to preserve the integrity of the oxetane ring.

| Reaction | Conditions | Product | Key Considerations | Reference |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or LiOH (aq) 2. H₃O⁺ workup | 2-(3-aminooxetan-3-yl)acetic acid | Preferred method to avoid oxetane ring-opening. | chemrxiv.orglibretexts.org |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ catalyst (e.g., HCl) | 2-(3-aminooxetan-3-yl)acetic acid + Ethanol (B145695) | High risk of oxetane ring-opening and decomposition. | chemrxiv.orggauthmath.com |

| Transesterification | R'OH, base catalyst (e.g., NaOR') | Alkyl 2-(3-aminooxetan-3-yl)acetate | Must be performed under non-acidic conditions. | rsc.org |

The ester group can be reduced to a primary alcohol, yielding 2-(3-aminooxetan-3-yl)ethanol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemrxiv.org Research on similar oxetane-3-carboxylates has indicated that while these reductions are feasible, careful temperature control is paramount. chemrxiv.org Performing the reaction at low temperatures (e.g., -30 to -10 °C) is crucial, as higher temperatures can lead to the decomposition of the oxetane ring. chemrxiv.org Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters but might be used under specific activating conditions.

The α-carbon of the ester is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions. A classic example is the Claisen condensation, where two molecules of the ester react to form a β-keto ester. libretexts.orgresearchgate.net This reaction requires a full equivalent of a non-nucleophilic base, as the resulting β-keto ester is more acidic and will be deprotonated, driving the reaction to completion. libretexts.org

The ester enolate can also participate in crossed-condensation reactions with other carbonyl compounds or in alkylation reactions. For instance, it can react with aldehydes or ketones in aldol-type reactions or with other esters in crossed-Claisen condensations. researchgate.net The reactivity in these cases is contingent on the appropriate choice of base and reaction conditions to favor the desired product.

Role of the Hydrochloride Counterion in Reactivity

The presence of the hydrochloride counterion signifies that the compound exists as an ammonium (B1175870) salt, which profoundly impacts its chemical reactivity, particularly at the nitrogen atom. quora.comyoutube.com

In this compound, the primary amino group is protonated to form an ammonium cation ([R-NH₃]⁺). quora.comnih.gov This protonation has a critical consequence: the lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering it unavailable for nucleophilic attack. msu.edu Therefore, the amine in its hydrochloride salt form is not nucleophilic and will not readily undergo reactions typical of free amines, such as acylation, alkylation, or Michael additions.

To engage the amino group in a nucleophilic reaction, it must first be converted to its free base form (R-NH₂) by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate, or aqueous NaOH). youtube.commsu.edu This deprotonation step liberates the lone pair, restoring the nitrogen's nucleophilicity. masterorganicchemistry.com

| Form of the Compound | State of the Amino Group | Nucleophilicity of Nitrogen | Reactivity in Acylation/Alkylation | Reference |

| Hydrochloride Salt | Protonated (R-NH₃⁺Cl⁻) | Negligible | Unreactive | quora.commsu.edu |

| Free Base | Unprotonated (R-NH₂) | Nucleophilic | Reactive | masterorganicchemistry.com |

The protonation of the amino group can have a minor electronic effect on the ester moiety. The positively charged ammonium group is electron-withdrawing, which can slightly increase the electrophilicity of the ester's carbonyl carbon. However, this effect is generally modest and less significant than the direct deactivation of the amine's nucleophilicity. The primary role of the hydrochloride is to control the reactivity of the amino group and often to improve the compound's stability and solubility in polar solvents. quora.com

Participation in Ion-Pair Catalysis

Ion-pair catalysis is a powerful strategy in asymmetric synthesis where the association of a chiral catalyst with a charged intermediate or reagent directs the stereochemical outcome of a reaction. beilstein-journals.org this compound, possessing a protonated amino group, can function as a chiral cation source in ion-pair catalysis. The formation of an ion pair between the ammonium cation of the title compound and an anionic reactant or intermediate can create a chiral environment, influencing the transition state of the reaction.

The effectiveness of such a system is contingent on the formation of a tight and well-defined ion pair. nih.gov In the case of this compound, the proximity of the ester group to the ammonium center could allow for secondary interactions, such as hydrogen bonding, which can enhance the rigidity and organization of the ion pair, thereby improving stereochemical communication.

Chiral ammonium salts derived from amino acids and their esters have been successfully employed as phase-transfer catalysts and in homogeneous ion-pair catalysis for a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Michael additions. nih.govrsc.org For instance, Cinchona alkaloid-derived chiral ammonium salts are effective in catalyzing the asymmetric aldol reaction of glycine (B1666218) equivalents to produce β-hydroxy α-amino acids with good diastereoselectivity and enantioselectivity. nih.govacs.org This precedent suggests that this compound could similarly be utilized as a catalyst in reactions involving enolates or other anionic nucleophiles.

The general mechanism for such a catalytic process would involve the deprotonation of a pronucleophile by a base to generate an anion. This anion then forms an ion pair with the chiral ammonium cation of this compound. The steric and electronic properties of the oxetane and ethyl acetate (B1210297) moieties would then dictate the facial selectivity of the subsequent reaction of the ion-paired nucleophile with an electrophile.

Table 1: Potential Ion-Pair Catalyzed Reactions with this compound

| Reaction Type | Substrate (Pronucleophile) | Electrophile | Potential Product |

| Asymmetric Alkylation | Glycine imine | Benzyl bromide | Chiral α-amino acid derivative |

| Asymmetric Aldol Reaction | Ketone | Aldehyde | Chiral β-hydroxy ketone |

| Asymmetric Michael Addition | Malonate ester | α,β-Unsaturated ketone | Chiral Michael adduct |

Impact on Reaction Selectivity

The presence of the 3-amino-3-substituted oxetane moiety in this compound is expected to have a significant impact on the selectivity of reactions in which it participates, either as a reactant, a catalyst, or a chiral auxiliary. This influence can manifest as diastereoselectivity or enantioselectivity.

The rigid, puckered structure of the oxetane ring can impose significant steric constraints on the approach of reagents. acs.orgacs.org When the compound is used as a catalyst, the substituents on the oxetane ring can effectively shield one face of the reactive intermediate within the ion pair, leading to a high degree of enantioselectivity. The substitution at the C3 position is particularly crucial as it is directly adjacent to the chiral center (if the substituents are different) and the cationic nitrogen, allowing for direct stereochemical control.

In reactions where the amino group acts as a nucleophile, the stereochemistry of the oxetane ring can direct the formation of a specific diastereomer. For example, in a Mannich-type reaction, the incoming electrophile would approach from the less hindered face of the enamine or enolate formed from the title compound, leading to a diastereoselective outcome.

Furthermore, the oxetane ring is known to influence the physicochemical properties of molecules, including their conformation and ability to participate in non-covalent interactions. nih.gov The oxygen atom of the oxetane can act as a hydrogen bond acceptor, potentially pre-organizing the substrate and reagents in a transition state assembly, thereby enhancing selectivity.

Several studies have demonstrated the stereodirecting effect of substituents on oxetane rings in various transformations. For instance, the diastereoselective synthesis of tetrasubstituted oxetanes has been achieved through the iodocyclization of vinyl silanes, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. rsc.org Similarly, stereoselective syntheses of highly substituted oxetanes have been accomplished via intramolecular Michael additions, highlighting the controlling influence of the existing stereocenters. rsc.org These examples underscore the potential of the 3-amino-3-substituted oxetane in this compound to act as a powerful stereocontrol element.

Table 2: Factors Influencing Reaction Selectivity

| Structural Feature | Potential Impact on Selectivity |

| 3-Amino-3-substituted oxetane ring | Provides a rigid chiral scaffold, influencing facial selectivity through steric hindrance. |

| Ammonium cation | Forms a chiral ion pair with anionic intermediates, directing the stereochemical outcome. |

| Ethyl acetate group | Can participate in secondary interactions (e.g., hydrogen bonding) to rigidify the transition state. |

| Puckered oxetane conformation | Creates distinct steric environments, leading to diastereoselectivity in reactions involving the amino group. |

Spectroscopic and Advanced Structural Elucidation of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing granular information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments unequivocally confirms its constitution.

The ¹H NMR spectrum provides the initial and fundamental layer of structural information. The chemical shifts (δ) are indicative of the electronic environment of each proton. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the ethyl ester moiety, the acetate (B1210297) methylene (B1212753) group, the oxetane (B1205548) ring protons, and the ammonium (B1175870) protons.

The protons of the ethyl group are observed as a characteristic quartet and triplet. The methylene protons (-OCH₂CH₃) are deshielded by the adjacent oxygen atom, resulting in a quartet at approximately 4.2 ppm. The methyl protons (-OCH₂CH₃) appear as a triplet around 1.3 ppm, with their multiplicity arising from coupling to the methylene group.

The methylene protons of the acetate group (-CH₂COO-) are diastereotopic due to the chiral center at the C3 position of the oxetane ring. Consequently, they appear as a well-defined AB quartet, or as two distinct doublets, typically in the range of 2.8-3.0 ppm. The protons of the oxetane ring itself present as two sets of signals. The four methylene protons of the oxetane ring are also diastereotopic and exhibit complex coupling patterns, typically appearing as multiplets in the region of 4.5-4.9 ppm. The amino group, being protonated in the hydrochloride salt form, gives rise to a broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which is concentration and solvent dependent but is typically observed downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₂CH₃ | ~4.2 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.3 | Triplet | ~7.1 |

| -CH₂COO- | ~2.9 | Singlet (or AB quartet) | - |

| Oxetane CH₂ | ~4.7 | Multiplet | - |

| -NH₃⁺ | Broad | Singlet | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically around 170 ppm. The quaternary carbon of the oxetane ring (C3), being substituted with both an amino and an acetate group, is expected to resonate in the range of 55-65 ppm. The methylene carbons of the oxetane ring (-CH₂O-) are deshielded by the ring oxygen and appear at approximately 75-80 ppm. The carbons of the ethyl ester group are found at around 62 ppm for the methylene carbon (-OCH₂CH₃) and 14 ppm for the methyl carbon (-OCH₂CH₃). The acetate methylene carbon (-CH₂COO-) would be expected in the region of 40-45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 |

| Oxetane C3 (Quaternary) | ~60 |

| Oxetane CH₂ | ~78 |

| -OCH₂CH₃ | ~62 |

| -CH₂COO- | ~42 |

| -OCH₂CH₃ | ~14 |

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For the title compound, a cross-peak between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons would be observed, confirming the ethyl ester fragment. The complex multiplet of the oxetane protons would also show cross-peaks, aiding in the assignment of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as outlined in Tables 1 and 2. For instance, the quartet at ~4.2 ppm would correlate with the carbon signal at ~62 ppm, confirming the assignment of the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which is key for connecting different molecular fragments. Key HMBC correlations would include:

A correlation from the acetate methylene protons (~2.9 ppm) to the quaternary oxetane carbon (C3, ~60 ppm) and the ester carbonyl carbon (~170 ppm).

Correlations from the oxetane methylene protons (~4.7 ppm) to the quaternary oxetane carbon (C3, ~60 ppm).

A correlation from the ethyl methylene protons (~4.2 ppm) to the ester carbonyl carbon (~170 ppm).

These 2D NMR experiments, in concert, provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For the protonated molecule of Ethyl 2-(3-aminooxetan-3-yl)acetate ([M+H]⁺), the expected exact mass can be calculated. The molecular formula of the free base is C₇H₁₃NO₃.

Table 3: HRMS Data for the Protonated Molecule

| Ion | Calculated Exact Mass |

| [C₇H₁₄NO₃]⁺ | 160.09682 |

An experimentally determined mass that is within a few parts per million (ppm) of this calculated value would provide strong evidence for the proposed elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for protonated Ethyl 2-(3-aminooxetan-3-yl)acetate would likely involve the loss of neutral molecules from the ester and amino groups, as well as ring-opening of the oxetane. nih.gov

A plausible fragmentation pathway would be the initial loss of ethanol (B145695) (C₂H₅OH, 46.04186 Da) from the ethyl ester, a common fragmentation for ethyl esters. Another expected fragmentation is the loss of ammonia (B1221849) (NH₃, 17.02655 Da) from the protonated amine. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 27.99491 Da) or cleavage of the oxetane ring.

Table 4: Predicted Key MS/MS Fragments of [C₇H₁₄NO₃]⁺

| m/z (Proposed) | Proposed Formula | Loss from Precursor |

| 114.0550 | [C₅H₈NO₂]⁺ | C₂H₆O (Ethanol) |

| 143.0703 | [C₇H₁₁O₃]⁺ | NH₃ (Ammonia) |

| 86.0600 | [C₄H₈NO]⁺ | C₂H₆O + CO |

The analysis of these characteristic fragment ions in the MS/MS spectrum would provide further confirmation of the structure of Ethyl 2-(3-aminooxetan-3-yl)acetate.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its primary amine, ester, and oxetane ring functionalities, as well as the effects of the hydrochloride salt form.

The primary amino group (-NH2), in its protonated form as an ammonium salt (-NH3+), would display distinct stretching and bending vibrations. The N-H stretching vibrations are typically observed in the region of 3300-3000 cm⁻¹. Due to the hydrochloride salt, these bands would likely be broad. The N-H bending vibrations for a primary ammonium salt usually appear in the 1600-1500 cm⁻¹ range.

The ester functional group is characterized by a strong carbonyl (C=O) stretching absorption. This is one of the most prominent peaks in the IR spectrum of an ester and is typically found in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, usually appearing as two distinct bands in the 1300-1000 cm⁻¹ region.

The oxetane ring, a four-membered cyclic ether, would show characteristic C-O-C stretching vibrations. The asymmetric and symmetric stretching of the ether linkage typically occurs in the 1150-1050 cm⁻¹ region. The ring strain of the oxetane may cause a slight shift in the position of these bands compared to a non-cyclic ether.

Other expected absorptions would include C-H stretching vibrations from the ethyl and acetate methylene groups, which are generally observed around 2980-2850 cm⁻¹. C-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (-NH₃⁺) | N-H Stretch | 3300-3000 | Medium-Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend | 1600-1500 | Medium-Strong |

| Ester (C=O) | C=O Stretch | 1750-1735 | Strong |

| Ester (C-O) | C-O Stretch | 1300-1000 | Medium-Strong |

| Oxetane (C-O-C) | C-O-C Stretch | 1150-1050 | Medium |

| Alkyl (C-H) | C-H Stretch | 2980-2850 | Medium |

X-ray Crystallography for Solid-State Structural Determination

The crystal packing of this compound would be significantly influenced by the presence of the charged ammonium group and the chloride counter-ion, as well as the polar ester and ether functionalities. It is highly probable that a network of intermolecular hydrogen bonds would be the dominant feature of the crystal lattice.

The ammonium group (-NH₃⁺) is an excellent hydrogen bond donor and would be expected to form strong hydrogen bonds with the chloride ion (Cl⁻) and the oxygen atoms of the ester carbonyl group and the oxetane ring of neighboring molecules. These N-H···Cl and N-H···O interactions would play a crucial role in stabilizing the crystal structure, likely leading to the formation of extended one-, two-, or three-dimensional networks.

Ethyl 2-(3-aminooxetan-3-YL)acetate possesses a stereocenter at the C3 position of the oxetane ring. If the compound is synthesized as a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure or the use of a specific wavelength of X-ray radiation.

Theoretical and Computational Chemistry Studies of Ethyl 2 3 Aminooxetan 3 Yl Acetate Hydrochloride

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure, providing a basis for analyzing molecular orbitals, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species.

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy empty orbital and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive.

For Ethyl 2-(3-aminooxetan-3-YL)acetate hydrochloride, the HOMO is expected to be localized primarily on the amino group and the oxygen atoms of the ester and oxetane (B1205548) moieties, due to the presence of lone pair electrons. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ethyl acetate (B1210297) moiety and the C-O bonds of the oxetane ring, which can accept electron density in a nucleophilic attack. DFT calculations, typically using a basis set such as 6-311++G(d,p), would be employed to precisely determine the energies and shapes of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Properties for Ethyl 2-(3-aminooxetan-3-YL)acetate This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -1.8 | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests a relatively stable molecule with moderate reactivity. |

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution governs the molecule's electrostatic interactions, including hydrogen bonding and interactions with other polar molecules or ions.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing this charge distribution. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Typically, red regions signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles or hydrogen bond donors. The protonated amino group (-NH3+) would be a prominent region of positive electrostatic potential, indicating its role as a hydrogen bond donor and its attraction to nucleophiles. The oxygen atom of the oxetane ring would also exhibit a negative potential, though likely less intense than the carbonyl oxygen.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can adopt various conformations through the rotation of single bonds. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

For a molecule with several rotatable bonds like Ethyl 2-(3-aminooxetan-3-YL)acetate, exploring the full conformational space can be computationally intensive. Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, provide a computationally efficient way to perform a broad conformational search. This can identify a set of low-energy candidate structures.

Following this, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the molecule in different environments (e.g., in a solvent). These simulations can reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior than static models.

The oxetane ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the substituents on the ring. acs.org For a 3,3-disubstituted oxetane, the substituents will adopt specific orientations to minimize steric hindrance.

Table 2: Key Dihedral Angles and Their Influence on Conformation This table presents key rotational axes that would be investigated in a conformational analysis.

| Dihedral Angle | Description | Expected Influence |

|---|---|---|

| O-C-C-C (Oxetane ring) | Puckering of the oxetane ring. | Determines the non-planar structure of the four-membered ring. |

| C(ring)-C(ring)-C-C(O) | Orientation of the acetate side chain relative to the ring. | Influences steric interactions between the two main moieties. |

| O=C-O-C | Conformation of the ester group. | Affects the accessibility of the carbonyl oxygen for interactions. |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

The oxetane ring, being a strained four-membered heterocycle, is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles. researchgate.net Theoretical studies can elucidate the pathways of such reactions. For instance, the ring-opening of an oxetane can proceed through an SN1 or SN2-type mechanism.

In an SN1-like mechanism, the reaction would proceed through the formation of a carbocation intermediate. Computational studies on similar amino-oxetanes have shown that a planar oxetane carbocation can be formed as a rate-determining step. nih.gov The stability of this carbocation would be a key factor in the reaction's feasibility.

In an SN2-like mechanism, a nucleophile would attack one of the carbon atoms of the oxetane ring, leading to a concerted bond-breaking and bond-forming process. DFT calculations can be used to locate the transition state for this process and to calculate the activation energy. The activation energy provides a quantitative measure of the kinetic barrier of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. rsc.org

Table 3: Computationally Investigated Parameters in Reaction Mechanism Studies This table outlines the typical outputs of a computational study on a reaction mechanism.

| Parameter | Method of Calculation | Significance |

|---|---|---|

| Transition State Geometry | DFT (e.g., B3LYP) | Provides the structure of the highest energy point along the reaction coordinate. |

| Activation Energy (Ea) | Energy difference between transition state and reactants. | Determines the rate of the reaction; a lower Ea means a faster reaction. |

| Reaction Energy (ΔErxn) | Energy difference between products and reactants. | Indicates whether the reaction is exothermic (negative value) or endothermic (positive value). |

| Imaginary Frequency | Vibrational frequency analysis at the transition state. | A single imaginary frequency confirms a true transition state. |

Computational Elucidaion of Ring-Opening Mechanisms

The oxetane ring, a four-membered heterocycle, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions. nih.gov Computational studies, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions to elucidate their mechanisms. For this compound, the presence of both an amino group and an ester group at the 3-position, along with the hydrochloride salt form, suggests that acid-catalyzed mechanisms are particularly relevant.

Theoretical investigations would typically model the reaction in the presence of a proton source to simulate the acidic conditions provided by the hydrochloride. The generally accepted mechanism involves the initial protonation of the oxetane oxygen atom. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. DFT calculations can be used to locate the transition state structures for the subsequent nucleophilic attack, which could be either an intermolecular process (e.g., by a solvent molecule or another nucleophile) or an intramolecular one.

A key aspect to be investigated computationally is the regioselectivity of the ring-opening. The 3,3-disubstituted nature of the oxetane ring in the title compound introduces significant steric hindrance around the C3 position. However, the formation of a tertiary carbocation intermediate upon C-O bond cleavage at C3 would be stabilized. Computational models can predict the activation energies for both possible pathways: nucleophilic attack at C2 (or C4) versus the formation of a carbocation at C3. Studies on similarly substituted oxetanes suggest that 3,3-disubstituted systems exhibit greater stability compared to other substitution patterns, as the substituents sterically hinder the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov

A plausible acid-catalyzed ring-opening pathway, as would be elucidated by DFT calculations, is the SN1-like mechanism. The computational workflow would involve:

Geometry Optimization: The structures of the reactant (protonated oxetane), transition states, intermediates (e.g., the tertiary carbocation), and products are fully optimized.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Calculation: Single-point energy calculations with a higher-level basis set are often performed on the optimized geometries to obtain more accurate energy profiles.

The results would likely show that the rate-determining step is the cleavage of a C-O bond to form a stabilized tertiary carbocation intermediate. This intermediate would then be rapidly trapped by a nucleophile.

| Step | Species | Description | Calculated Relative Energy (kcal/mol) | Key Imaginary Frequency (cm-1) |

|---|---|---|---|---|

| 1 | Reactant (Protonated) | Protonated Ethyl 2-(3-aminooxetan-3-YL)acetate | 0.0 | N/A |

| 2 | TS1 | Transition state for C3-O bond cleavage | +15.5 | -350 (C-O stretch) |

| 3 | Intermediate | Tertiary carbocation at C3 | +5.2 | N/A |

| 4 | TS2 | Transition state for nucleophilic attack | +6.5 | -210 (C-Nu bond formation) |

| 5 | Product | Ring-opened product | -10.8 | N/A |

Energetics of Amine and Ester Transformations

Beyond ring-opening, the amine and ester functional groups of this compound can undergo various transformations. Computational chemistry is a key tool for quantifying the thermodynamics and kinetics of these reactions. DFT calculations can provide valuable data on reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea), which dictate the feasibility and rate of these transformations.

Amine Transformations: The primary amine group can undergo reactions such as acylation, alkylation, or Schiff base formation. For example, the acylation with acetic anhydride (B1165640) could be modeled. Computational analysis would involve calculating the energies of the reactants (the amine and acetic anhydride), the tetrahedral intermediate, the transition state for the collapse of the intermediate, and the final amide product and acetic acid byproduct. The calculated Gibbs free energy of the reaction (ΔGrxn) would indicate whether the transformation is spontaneous.

Ester Transformations: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. A computational study of acid-catalyzed hydrolysis would model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The energetics of the tetrahedral intermediate formation and its subsequent breakdown to the corresponding carboxylic acid and ethanol (B145695) can be calculated. These calculations would help in understanding the stability of the ester under various pH conditions, a critical parameter in many applications.

| Reaction | Transformation | Calculated Activation Energy (Ea, kcal/mol) | Calculated Gibbs Free Energy of Reaction (ΔGrxn, kcal/mol) |

|---|---|---|---|

| Amine Acylation | -NH2 → -NH-C(O)CH3 | 12.5 | -8.0 |

| Ester Hydrolysis (Acid-Catalyzed) | -COOEt → -COOH | 18.9 | -4.5 |

| Amine Alkylation (with CH3I) | -NH2 → -NHCH3 | 22.1 | -11.2 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry is widely used for the prediction of spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. scholaris.ca The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. modgraph.co.uk

For this compound, a computational study would first involve optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the GIAO-DFT calculation would be performed, often with a larger basis set, to compute the absolute shielding values (σ) for each nucleus (¹H and ¹³C). The chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δsample = σTMS - σsample

The accuracy of these predictions is well-documented. For ¹H NMR, mean absolute errors (MAE) of less than 0.2 ppm can be achieved, while for ¹³C NMR, the MAE is typically in the range of 1-2 ppm. nih.gov These calculations are particularly useful for assigning complex spectra, distinguishing between isomers, and confirming proposed structures. The predicted spectrum can be compared with experimental data to validate the structural assignment. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. mdpi.com

| Atom Type | Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Oxetane CH2 | C2-H, C4-H | 4.65 | 75.8 |

| Central Quaternary | C3 | - | 60.2 |

| Methylene (B1212753) (acetate) | Cα-H | 3.10 | 45.1 |

| Carbonyl | C=O | - | 170.5 |

| Ester O-CH2 | O-CH2-CH3 | 4.20 | 62.3 |

| Ester CH3 | O-CH2-CH3 | 1.25 | 14.1 |

| Amine | NH3+ | 8.50 | - |

Applications As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocycles

The presence of a primary amine and an acetate (B1210297) group provides the necessary functionalities for this compound to participate in cyclization reactions to form heterocyclic systems. Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds.

Theoretically, the primary amine in ethyl 2-(3-aminooxetan-3-yl)acetate can serve as a key nitrogen source in the formation of imidazole (B134444) and pyridine (B92270) rings. Classical methods for imidazole synthesis, such as the Debus or Radziszewski syntheses, often involve the condensation of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. jetir.orgwjpsonline.com Similarly, various pyridine syntheses, like the Hantzsch synthesis, utilize an amine in a condensation reaction with β-ketoesters and aldehydes. ijpsonline.com

While the structure of ethyl 2-(3-aminooxetan-3-yl)acetate makes it a plausible candidate for such reactions, specific examples of its direct use in the synthesis of simple or substituted imidazole and pyridine derivatives are not extensively documented in current literature. The application of this specific building block appears more focused on leveraging the unique properties of the oxetane (B1205548) ring in other contexts.

The quaternary carbon at the 3-position of the oxetane ring makes this building block exceptionally well-suited for the synthesis of spirocyclic systems, where two rings share a single atom. Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional exit vectors for substituents. researchgate.net

Research has demonstrated the successful synthesis of complex fused and spirocyclic systems using structurally related oxetane building blocks. For instance, a spirocyclic oxetane-fused benzimidazole (B57391) has been prepared through the oxidative cyclization of an o-cycloalkylaminoacetanilide precursor, where the cycloamino component was a spirocyclic oxetane amine. mdpi.com This work underscores the utility of oxetane-containing amines in creating intricate, multi-ring systems. The formation of these spiro compounds often proceeds in good yields and can be achieved in one-pot reactions, highlighting the efficiency of this synthetic strategy. researchgate.net The incorporation of the oxetane moiety into these fused systems is a deliberate strategy to enhance properties such as aqueous solubility and metabolic stability.

Utility in Peptide Chemistry and Peptidomimetic Design

One of the most significant applications of ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride is in peptide science. The compound is a valuable precursor to a non-natural, conformationally constrained amino acid.

Non-natural amino acids are crucial tools in modern drug discovery, used to create therapeutic peptides and peptidomimetics with improved pharmacological profiles, including enhanced potency, greater stability against enzymatic degradation, and better bioavailability. nih.gov Ethyl 2-(3-aminooxetan-3-yl)acetate serves as a synthon for the non-natural amino acid 3-amino-3-(carboxymethyl)oxetane.

This oxetanyl amino acid offers several unique features:

Conformational Constraint: The rigid four-membered ring restricts the conformational freedom of the peptide backbone, which can help lock the peptide into its bioactive conformation.

Bioisosterism: The oxetane ring can act as a polar, non-classical bioisostere for a gem-dimethyl group (as in tert-leucine) or a carbonyl group, potentially improving binding interactions and physicochemical properties. researchgate.net

Metabolic Stability: Peptides incorporating this residue are expected to show increased resistance to cleavage by proteases near the modification site.

The synthesis of Leu-enkephalin analogues incorporating oxetanyl amino acids has been reported, demonstrating the practical utility of this modular approach in generating novel peptide therapeutics. nih.gov

Beyond its role as a single amino acid substitute, the oxetane motif can be integrated more broadly into peptidic scaffolds to create novel peptidomimetics. In these applications, the oxetane unit can function as a surrogate for an entire peptide bond, resulting in a non-hydrolyzable "oxetanyl peptide." nih.gov